molecular formula C7H14O B14232065 1-Ethyl-2-methylcyclobutan-1-ol CAS No. 823795-50-2

1-Ethyl-2-methylcyclobutan-1-ol

Cat. No.: B14232065
CAS No.: 823795-50-2
M. Wt: 114.19 g/mol
InChI Key: DFWYHRDRGPNELK-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclobutan-1-ol (CAS: 823795-50-2) is a substituted cyclobutanol derivative with the molecular formula C₇H₁₄O and a molecular mass of 114.188 g/mol . The compound features a strained cyclobutane ring with hydroxyl (-OH), ethyl (-CH₂CH₃), and methyl (-CH₃) groups attached to adjacent carbons. Its stereochemistry remains undefined in available literature, but its structural rigidity and substituent arrangement make it a subject of interest in organic synthesis and comparative studies of small-ring alcohols .

Properties

CAS No.

823795-50-2

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-ethyl-2-methylcyclobutan-1-ol

InChI

InChI=1S/C7H14O/c1-3-7(8)5-4-6(7)2/h6,8H,3-5H2,1-2H3

InChI Key

DFWYHRDRGPNELK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-methylcyclobutanone with a reducing agent such as sodium borohydride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, acids.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .

Comparison with Similar Compounds

Key Observations:

  • Ring Strain : The cyclobutane ring in this compound introduces significant angle strain (~90° bond angles), which enhances reactivity compared to linear tertiary alcohols like 2,3-dimethylbutan-2-ol .
  • Functional Group Diversity : Unlike 1-ethynylcyclobutan-1-ol, which contains an ethynyl group for conjugate addition reactions, this compound lacks π-bond systems, limiting its utility in photocycloadditions .

Stability and Reactivity

  • Thermal Stability: Cyclobutane derivatives like this compound are less thermally stable than linear alcohols due to ring strain. For example, cyclobutanols undergo ring-opening reactions at lower temperatures compared to five- or six-membered analogs .
  • Oxidation Resistance : Tertiary alcohols like this compound are resistant to oxidation, unlike primary/secondary alcohols (e.g., 2-methylpentan-1-ol) .

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